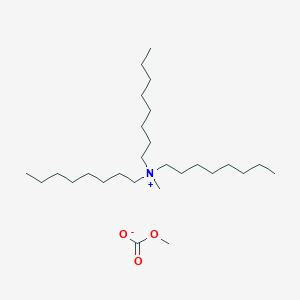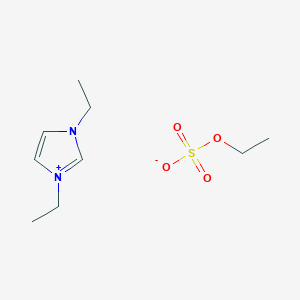![molecular formula C10H15N3Si B6360057 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole CAS No. 157984-24-2](/img/structure/B6360057.png)
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole, also known as TMSB, is a synthetic organic compound with a variety of uses in the scientific community. It is a member of the triazole family and is composed of a benzene ring and three nitrogen-containing heterocycles. TMSB is used in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and polymers. It is also used in scientific research applications, such as the study of enzyme-catalyzed reactions, protein-ligand interactions, and the synthesis of novel compounds.
Applications De Recherche Scientifique
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is widely used in scientific research applications, such as the study of enzyme-catalyzed reactions, protein-ligand interactions, and the synthesis of novel compounds. It is also used in the study of drug metabolism, as it can be used to monitor the activity of drug-metabolizing enzymes. Additionally, this compound has been used in the study of enzyme kinetics, as it can be used to detect the presence of specific enzymes in a reaction system. Furthermore, this compound has been used in the synthesis of novel compounds, such as small-molecule inhibitors of protein-protein interactions.
Mécanisme D'action
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole acts as a nucleophile, meaning that it can react with electron-deficient molecules, such as carbonyls, to form new covalent bonds. It is also a Lewis acid, meaning that it can act as a catalyst for a variety of reactions, such as the formation of carbon-carbon bonds. Additionally, this compound can act as a ligand, meaning that it can bind to metal ions, such as zinc and copper, to form stable complexes.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of drugs. Additionally, this compound has been found to inhibit the activity of certain proteins, such as protein kinases, which are involved in the regulation of cell signaling pathways. Furthermore, this compound has been found to bind to metal ions, such as zinc and copper, to form stable complexes.
Avantages Et Limitations Des Expériences En Laboratoire
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole has a number of advantages for lab experiments. It is relatively inexpensive and easy to obtain, and it is also highly soluble in a variety of solvents, making it easy to work with. Additionally, this compound is a very stable compound, meaning that it is not prone to degradation or oxidation. Furthermore, this compound has a low toxicity, making it safe to work with in the lab.
However, this compound also has some limitations for lab experiments. It is not very reactive, meaning that it may not be suitable for certain reactions. Additionally, this compound is not very soluble in water, making it difficult to work with in aqueous solutions. Furthermore, this compound is not very soluble in organic solvents, making it difficult to work with in organic reactions.
Orientations Futures
The future of 2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole is promising. It has a wide range of potential applications, such as the synthesis of novel compounds, the study of enzyme-catalyzed reactions, and the study of drug metabolism. Additionally, this compound can be used to monitor the activity of drug-metabolizing enzymes, as well as to detect the presence of specific enzymes in a reaction system. Furthermore, this compound can be used in the synthesis of small-molecule inhibitors of protein-protein interactions. Finally, this compound can be used to bind to metal ions, such as zinc and copper, to form stable complexes, which can be used in a variety of applications.
Méthodes De Synthèse
2-((Trimethylsilyl)methyl)-2H-benzo[d][1,2,3]triazole can be synthesized through a variety of methods, including the reaction of 2-methylbenzotriazole with trimethylsilyl chloride, the reaction of 2-methylbenzotriazole with trimethylsilyl bromide, and the reaction of 2-methylbenzotriazole with trimethylsilyl iodide. The reaction of 2-methylbenzotriazole with trimethylsilyl chloride is the most common method of synthesis, as it is the most cost-effective and produces the highest yield. The reaction is typically performed in an inert atmosphere, such as nitrogen, and is typically conducted at temperatures between 0°C and 50°C. The reaction typically produces a yield of 80-90% and has a reaction time of 1-2 hours.
Propriétés
IUPAC Name |
benzotriazol-2-ylmethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3Si/c1-14(2,3)8-13-11-9-6-4-5-7-10(9)12-13/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDKNHHOIHWQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CN1N=C2C=CC=CC2=N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














